Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate
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Overview
Description
Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate is an organic compound that features a piperidine ring, a benzoate ester, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate typically involves the following steps:
Formation of Piperidine-3-carbonyl Chloride: Piperidine is reacted with thionyl chloride to form piperidine-3-carbonyl chloride.
Amide Formation: The piperidine-3-carbonyl chloride is then reacted with 4-aminobenzoic acid to form 4-[(piperidine-3-carbonyl)amino]benzoic acid.
Esterification: Finally, the 4-[(piperidine-3-carbonyl)amino]benzoic acid is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Piperidinone derivatives.
Reduction: Alcohol derivatives.
Substitution: 4-[(piperidine-3-carbonyl)amino]benzoic acid.
Scientific Research Applications
Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ester and amide functionalities allow for further chemical modifications, enabling the design of derivatives with enhanced biological activity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Ethyl 4-aminobenzoate: An ester of 4-aminobenzoic acid.
Piperidinone: An oxidized form of piperidine.
Uniqueness
Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate is unique due to its combination of a piperidine ring, an amide linkage, and a benzoate ester. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
ethyl 4-(piperidine-3-carbonylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-15(19)11-5-7-13(8-6-11)17-14(18)12-4-3-9-16-10-12/h5-8,12,16H,2-4,9-10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAHPKYHURIBTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702285 |
Source
|
Record name | Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189070-00-6 |
Source
|
Record name | Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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